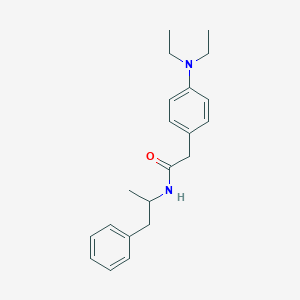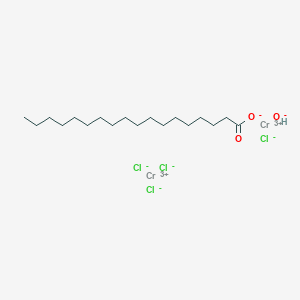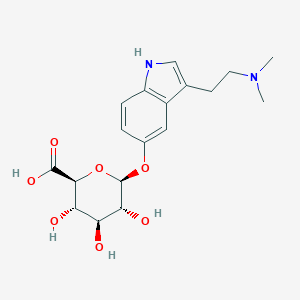
Monosodium glutamate
Overview
Description
It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines around the worldThis compound was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 from the seaweed kombu .
Preparation Methods
Monosodium glutamate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid.
Chemical Synthesis: this compound can also be synthesized using acrylonitrile.
Bacterial Fermentation: The most common industrial method for producing this compound is through bacterial fermentation.
Chemical Reactions Analysis
Monosodium glutamate undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form glutamic acid. This reaction typically requires an oxidizing agent such as potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the brain.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations such as potassium or calcium.
Complexation: This compound can form complexes with metal ions such as iron, enhancing its stability and solubility.
Scientific Research Applications
Monosodium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: this compound is used in cell culture media to provide a source of glutamate, which is essential for cell growth and metabolism.
Medicine: It has been studied for its potential neuroprotective effects and its role in treating conditions such as hepatic encephalopathy.
Industry: this compound is widely used in the food industry as a flavor enhancer.
Mechanism of Action
Monosodium glutamate exerts its effects primarily through the activation of glutamate receptors in the taste buds. These receptors relay signals to specific regions of the brain, triggering the characteristic umami taste. In the body, glutamate is involved in various metabolic pathways and acts as a neurotransmitter in the central nervous system. It plays a crucial role in synaptic transmission, learning, and memory .
Comparison with Similar Compounds
Monosodium glutamate is often compared with other flavor enhancers such as:
Disodium Inosinate: This compound is used in combination with this compound to enhance the umami taste. It is derived from inosinic acid, which is found in meat and fish.
Disodium Guanylate: Similar to disodium inosinate, this compound is used to enhance the umami taste and is derived from guanylic acid, which is found in mushrooms and seaweed.
Glutamic Acid: The parent compound of this compound, glutamic acid, is naturally present in many foods and contributes to the umami taste. .
This compound is unique in its ability to enhance the savory flavor of foods without significantly altering their overall taste profile. Its high solubility and stability make it a preferred choice for various culinary and industrial applications.
Properties
Key on ui mechanism of action |
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |
|---|---|
CAS No. |
16177-21-2 |
Molecular Formula |
C5H9NNaO4+ |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
sodium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1 |
InChI Key |
LPUQAYUQRXPFSQ-UHFFFAOYSA-N |
impurities |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na+] |
boiling_point |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
density |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
68187-32-6 68187-33-7 68187-34-8 142-47-2 |
physical_description |
Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |
Pictograms |
Irritant |
Related CAS |
28826-18-8 |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |
Synonyms |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)





